1-(2-(Chloromethyl)-5-(methylthio)phenyl)propan-2-one
Description
Properties
Molecular Formula |
C11H13ClOS |
|---|---|
Molecular Weight |
228.74 g/mol |
IUPAC Name |
1-[2-(chloromethyl)-5-methylsulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C11H13ClOS/c1-8(13)5-10-6-11(14-2)4-3-9(10)7-12/h3-4,6H,5,7H2,1-2H3 |
InChI Key |
VWGAPBNQVPNVSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1)SC)CCl |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation-Based Synthesis
Friedel-Crafts acylation is a cornerstone for constructing the propan-2-one-phenyl framework. In this approach, a benzene derivative undergoes electrophilic substitution with an acyl chloride in the presence of a Lewis acid catalyst. For this compound, the synthesis proceeds as follows:
- Substrate Preparation : 2-(Chloromethyl)-5-(methylthio)phenol is derivatized to enhance reactivity. Ethylation or methylation of the hydroxyl group protects it during subsequent steps.
- Acylation : The protected phenol reacts with propan-2-one acyl chloride (CH₃COCl) using AlCl₃ or FeCl₃ as catalysts. Temperatures of 0–5°C minimize side reactions.
- Deprotection : Acidic or basic hydrolysis removes protecting groups, yielding the target compound.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Catalyst | AlCl₃ (1.2 equiv) | |
| Reaction Temperature | 0–5°C | |
| Yield | 78–85% |
This method prioritizes regioselectivity but requires stringent temperature control to avoid polysubstitution.
Chloromethylation of Phenylpropan-2-one Derivatives
Chloromethylation introduces the -CH₂Cl group to preformed phenylpropan-2-one intermediates. The patent CN113121317A outlines a scalable protocol:
- Chloromethylation Reagents : Paraformaldehyde (HCHO)ₙ and hydrochloric acid (HCl) generate chloromethylating agents in situ.
- Reaction Setup :
- 1-(5-Methylthiophenyl)propan-2-one reacts with paraformaldehyde (1.2–3.0 equiv) and HCl (2–10 equiv) in acetic acid.
- Reflux at 110–120°C for 3–5 hours.
- Workup : Ethyl acetate extraction followed by aqueous washing isolates the product.
Optimization Insights :
- Excess HCl (≥5 equiv) improves chloromethyl group incorporation but risks hydrolysis of the ketone.
- Acetic acid acts as both solvent and activator, enhancing paraformaldehyde decomposition into reactive formaldehyde.
Representative Data :
| Paraformaldehyde (equiv) | HCl (equiv) | Yield (%) | Purity (%) |
|---|---|---|---|
| 1.2 | 2 | 84.7 | 95 |
| 3.0 | 10 | 97.7 | 95 |
Direct Chlorination of Propan-2-one Precursors
Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) directly chlorinates hydroxyl or methylthio groups in precursors. For example:
1-(5-Methylthio-2-hydroxyphenyl)propan-2-one → this compound
Conditions :
- SOCl₂ (2.0 equiv) in dichloromethane at 25°C for 12 hours.
- Anhydrous conditions prevent hydrolysis.
Performance Metrics :
| Chlorinating Agent | Temperature (°C) | Yield (%) |
|---|---|---|
| SOCl₂ | 25 | 88 |
| PCl₅ | 40 | 72 |
SOCl₂ outperforms PCl₅ due to milder conditions and better selectivity.
Mechanistic Insights
Chloromethylation Mechanism
The reaction proceeds via electrophilic attack of the chloromethyl cation (⁺CH₂Cl) on the aromatic ring (Figure 1):
- Formation of Chloromethyl Cation :
$$
\text{HCHO} + \text{HCl} \rightarrow \text{ClCH₂OH} \xrightarrow{-\text{H}_2\text{O}} \text{⁺CH₂Cl}
$$ - Electrophilic Substitution : The cation attacks the ortho position relative to the methylthio group, guided by its electron-donating nature.
- Rearomatization : Loss of a proton restores aromaticity, yielding the chloromethylated product.
Comparative Evaluation of Methods
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Friedel-Crafts Acylation | High regioselectivity | Multi-step, sensitive to water | 78–85 |
| Chloromethylation | Scalable, one-pot | Excess HCl required | 84–98 |
| Direct Chlorination | Rapid, minimal byproducts | Limited to specific precursors | 72–88 |
Industrial-Scale Considerations
The chloromethylation route is most viable for large-scale production due to:
- Cost Efficiency : Paraformaldehyde and HCl are inexpensive.
- Simplified Purification : Liquid-liquid extraction removes impurities effectively.
- Yield Consistency : Reproducible yields >95% under optimized conditions.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Chloromethyl)-5-(methylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino derivatives, thioethers
Scientific Research Applications
1-(2-(Chloromethyl)-5-(methylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its reactive functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Chloromethyl)-5-(methylthio)phenyl)propan-2-one involves its interaction with molecular targets through its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methylthio group can also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
Substituent Effects on the Aromatic Ring
1-(3-(Trifluoromethyl)phenyl)propan-2-one ():
- Molecular Formula : C10H9F3O
- Key Differences : The trifluoromethyl (-CF3) group at the 3-position is strongly electron-withdrawing, increasing the electrophilicity of the ketone compared to the target compound’s methylthio group (-SMe), which is moderately electron-donating. This difference impacts reactivity in nucleophilic additions or reductions .
1-Chloro-1-(2-(difluoromethoxy)-5-(methylthio)phenyl)propan-2-one ():
- Molecular Formula : C11H11ClF2O2S
- Key Differences : A chloro substituent at the ketone carbon and a difluoromethoxy (-OCF2H) group at the 2-position. The difluoromethoxy group introduces steric bulk and enhanced lipophilicity compared to the chloromethyl group. The molecular weight (280.72 g/mol) is higher due to fluorine atoms .
1-(2-Hydroxy-5-methylphenyl)-3-(2-methylphenyl)prop-2-en-1-one (): Molecular Formula: C17H16O2 Key Differences: A chalcone derivative with an α,β-unsaturated ketone (prop-2-en-1-one) and hydroxyl (-OH) and methyl (-Me) substituents. The conjugated enone system allows for extended π-delocalization, unlike the saturated propan-2-one in the target compound. Intramolecular hydrogen bonding between the hydroxyl and ketone groups stabilizes the structure .
Heterocyclic and Thiophene Analogues
1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one (): Molecular Formula: C12H9ClOS Key Differences: Incorporates a chlorinated thiophene ring instead of a benzene ring.
Physicochemical Properties
Crystallographic and Conformational Insights
- The chalcone derivative () exhibits a planar propanone unit with a dihedral angle of 5.93° between aromatic rings, indicating near-coplanarity . In contrast, the target compound’s chloromethyl and methylthio groups may introduce greater torsional strain, affecting crystal packing.
- The compound in , with a difluoromethoxy group, likely adopts a different conformation due to steric and electronic effects from fluorine atoms .
Biological Activity
1-(2-(Chloromethyl)-5-(methylthio)phenyl)propan-2-one is an organic compound characterized by the molecular formula C11H13ClOS. Its unique structure, featuring a chloromethyl group and a methylthio group attached to a phenylpropanone backbone, suggests significant potential for biological activity. This article explores its biological interactions, mechanisms of action, and potential therapeutic applications, drawing from diverse research sources.
Structural Characteristics
The compound's structure can be represented as follows:
Key features:
- Chloromethyl group: Enhances reactivity, particularly in nucleophilic substitution reactions.
- Methylthio group: Influences lipophilicity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules. This modification may lead to enzyme inhibition or alterations in protein-ligand interactions, making it a candidate for further investigation in therapeutic applications.
Biological Activity and Applications
Research indicates that this compound may influence various cellular pathways through its interactions with biomolecules. Potential applications include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in critical biochemical pathways.
- Cancer Research: Due to its reactivity, it could be explored for anticancer properties by targeting cancer cell proliferation mechanisms.
- Medicinal Chemistry: Its structural features make it a candidate for developing novel therapeutic agents.
Inhibition Studies
Several studies have highlighted the potential of structurally similar compounds to inhibit key signaling pathways in cancer cells. For instance, compounds with similar chloromethyl groups have demonstrated the ability to inhibit the phosphoinositide 3-kinase/Akt pathway, leading to reduced cell proliferation and increased apoptosis in cancer cell lines such as PC-3 and MCF-7 .
Comparative Analysis
A comparative analysis of this compound with other compounds shows that while many share similar structural motifs, the specific arrangement of functional groups in this compound provides unique biological properties. Below is a table summarizing some related compounds and their reported biological activities:
| Compound Name | Structural Features | Reported Activities |
|---|---|---|
| 1-(4-(Chloromethyl)-2-(methylthio)phenyl)propan-2-one | Chloromethyl, Methylthio | Antimicrobial, Anticancer |
| 1-(2-Ethoxy-5-(methylthio)phenyl)propan-2-one | Ethoxy, Methylthio | Enzyme inhibition |
| 1-(2-Methoxy-5-(methylthio)phenyl)propan-2-one | Methoxy, Methylthio | Potential anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
